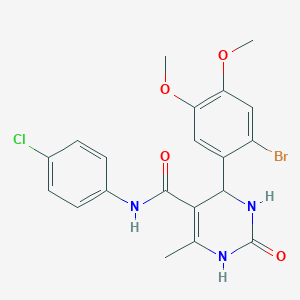

![molecular formula C16H13ClN2O3S2 B2695559 N-(6-氯苯并[d]噻唑-2-基)-3-(乙基磺酰)苯甲酰胺 CAS No. 886916-45-6](/img/structure/B2695559.png)

N-(6-氯苯并[d]噻唑-2-基)-3-(乙基磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” is similar to the one you asked about . It has a molecular formula of C9H6Cl2N2OS and a molecular weight of 261.13 .

Synthesis Analysis

The synthesis of “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” involves 2-Amino-6-chlorobenzothiazole and Chloroacetyl chloride . Another study reported improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes .Chemical Reactions Analysis

While specific chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” are not available, there are studies on the reactions of similar compounds .Physical And Chemical Properties Analysis

The compound “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” has a melting point of 218 °C and a predicted density of 1.605±0.06 g/cm3 .科学研究应用

抗病毒和抗菌应用

研究表明,与 N-(6-氯苯并[d]噻唑-2-基)-3-(乙基磺酰基)苯甲酰胺结构相似的噻二唑磺酰胺衍生物表现出显着的抗病毒活性。例如,由相关化学骨架合成的化合物表现出抗烟草花叶病毒活性,突出了其在抗病毒应用中的潜力 (Chen et al., 2010)。此外,这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性,并且对白色念珠菌具有抗真菌活性,表明其具有广谱抗菌功效 (Sych et al., 2019)。

抗癌特性

N-(6-氯苯并[d]噻唑-2-基)-3-(乙基磺酰基)苯甲酰胺的衍生物也因其抗癌特性而被探索。例如,促凋亡的依达帕胺衍生物对黑色素瘤细胞系表现出显着的生长抑制作用,表明其作为抗癌剂的潜力 (Yılmaz et al., 2015)。

用于治疗的酶抑制

该化合物与碳酸酐酶等酶的抑制有关,碳酸酐酶在各种生理功能中发挥着至关重要的作用。源自结构相似的化合物的新型金属配合物对人碳酸酐酶同工酶表现出很强的抑制特性,为治疗应用提供了有希望的途径 (Büyükkıdan et al., 2013)。

农业和环境应用

此外,对微生物作用降解除草剂的研究突出了相关化学化合物的潜在环境应用。例如,黑曲霉能够将除草剂氯磺隆乙酯降解为危害较小的代谢物,说明了这些研究的环境意义 (Sharma et al., 2012)。

作用机制

Mode of Action

Similar compounds have been shown to exhibit anti-cancer activity, suggesting potential interactions with cellular growth and proliferation pathways .

Result of Action

Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines , suggesting potential therapeutic applications for N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide.

安全和危害

未来方向

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHNNOVPDXPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)

![4-Methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2695493.png)

![2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2695494.png)

![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)

![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)